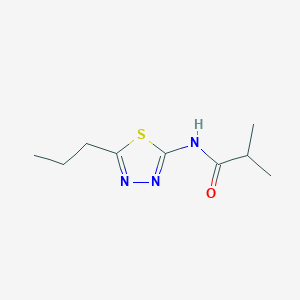![molecular formula C17H12ClNO2S2 B402927 (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402927.png)
(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a benzylidene group and a chloro-benzyloxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chloro-benzyl alcohol with 3-formyl-2-thioxo-thiazolidin-4-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share structural similarities and have been studied for their cytotoxic and anticancer activities.
Chalcone Derivatives: These compounds have been explored for their antimicrobial and antioxidant properties.
Uniqueness
(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both a thiazolidinone ring and a chloro-benzyloxy moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H12ClNO2S2 |
|---|---|
Peso molecular |
361.9g/mol |
Nombre IUPAC |
(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNO2S2/c18-14-7-2-1-5-12(14)10-21-13-6-3-4-11(8-13)9-15-16(20)19-17(22)23-15/h1-9H,10H2,(H,19,20,22)/b15-9+ |
Clave InChI |
KBOMKXMRXTYCLF-OQLLNIDSSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3)Cl |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({4-Nitrophenyl}amino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B402846.png)

![2,4-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402849.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B402853.png)

![4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402856.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B402857.png)


![2-(3-chlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402863.png)
![2-(3-chlorophenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402865.png)

![8-ethoxy-4,4,5-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402867.png)

